molecular formula C11H13N5O5 B15160284 N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine CAS No. 666860-07-7

N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine

Cat. No.: B15160284
CAS No.: 666860-07-7
M. Wt: 295.25 g/mol
InChI Key: CBSMFYFLKOGMTB-QMMMGPOBSA-N
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Description

N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine is a chemical compound known for its unique structure and properties. It is also referred to as Glycine, N-(isocyanatoacetyl)-L-histidyl- in some contexts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine typically involves the carbobenzoxy azide procedure . This method includes the protection of amino groups, activation of carboxyl groups, and subsequent coupling reactions to form the desired peptide bond. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and reactivity of the intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides with altered functional groups.

Scientific Research Applications

N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine include:

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

666860-07-7

Molecular Formula

C11H13N5O5

Molecular Weight

295.25 g/mol

IUPAC Name

2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-isocyanatoacetyl)amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C11H13N5O5/c17-6-13-3-9(18)16-8(1-7-2-12-5-15-7)11(21)14-4-10(19)20/h2,5,8H,1,3-4H2,(H,12,15)(H,14,21)(H,16,18)(H,19,20)/t8-/m0/s1

InChI Key

CBSMFYFLKOGMTB-QMMMGPOBSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN=C=O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CN=C=O

Origin of Product

United States

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